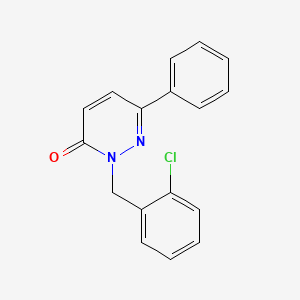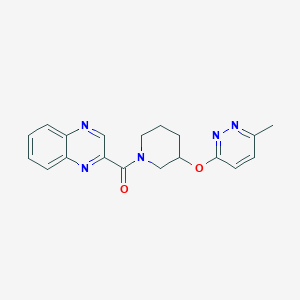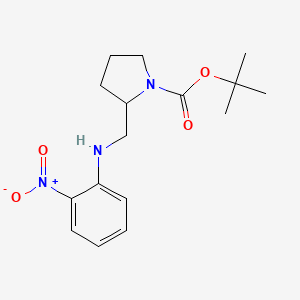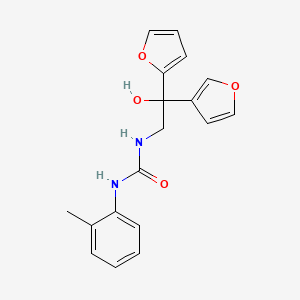
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenyl group, a 2-chlorobenzyl group, and a ketone functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction . The 2-chlorobenzyl and phenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl ring, and the 2-chlorobenzyl group . These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyridazine ring, the phenyl ring, and the 2-chlorobenzyl group . For example, the benzylic position in the 2-chlorobenzyl group could be particularly reactive, as benzylic positions are often sites of increased reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridazine ring and the 2-chlorobenzyl group could influence its solubility, while the presence of the phenyl ring could influence its stability .科学的研究の応用
Photochemical Synthesis
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one and its derivatives have been explored in the realm of photochemical synthesis, focusing on the development of polypyridine ruthenium(II) complexes. These complexes, characterized by various spectroscopic and analytical techniques, have shown potential for ligand interchange under photochemical conditions. This property is instrumental in the synthesis of complexes with a wide range of ligands, showcasing the versatility of these compounds in photochemical applications (Bonnet et al., 2003).
Electrocyclic Reactions
The compound has also been a subject of study in electrocyclic reactions, particularly in the synthesis of platinum(II) acetylide complexes. These complexes exhibit notable photophysical properties, such as bright emissions and efficient energy transfer processes, which are pivotal in photovoltaic and light-emitting applications. The studies provide insights into the molecular structure and electrochemical behaviors of these complexes, underscoring their potential in developing advanced materials for optical applications (Schneider et al., 2009).
Antiradical Activity
Research has also delved into the biological activities of derivatives of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one. Specific derivatives have demonstrated antiradical properties against DPPH and ABTS radicals. These findings are critical in understanding the antioxidant potential of these compounds, which could have implications in pharmaceutical and nutraceutical development (Kulakov et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACLMKOEALTNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)
![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)


![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)
